4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1909308-90-2
VCID: VC7431445
InChI: InChI=1S/C6H7ClF2N2O2S/c1-3-4(5(8)9)6(11(2)10-3)14(7,12)13/h5H,1-2H3
SMILES: CC1=NN(C(=C1C(F)F)S(=O)(=O)Cl)C
Molecular Formula: C6H7ClF2N2O2S
Molecular Weight: 244.64

4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

CAS No.: 1909308-90-2

Cat. No.: VC7431445

Molecular Formula: C6H7ClF2N2O2S

Molecular Weight: 244.64

* For research use only. Not for human or veterinary use.

4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride - 1909308-90-2

Specification

CAS No. 1909308-90-2
Molecular Formula C6H7ClF2N2O2S
Molecular Weight 244.64
IUPAC Name 4-(difluoromethyl)-2,5-dimethylpyrazole-3-sulfonyl chloride
Standard InChI InChI=1S/C6H7ClF2N2O2S/c1-3-4(5(8)9)6(11(2)10-3)14(7,12)13/h5H,1-2H3
Standard InChI Key BFWLECPLJSFUNS-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C(F)F)S(=O)(=O)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

The compound is systematically named 4-(difluoromethyl)-2,5-dimethylpyrazole-3-sulfonyl chloride under IUPAC guidelines. Key identifiers include:

PropertyValue
CAS Registry Number1909308-90-2, 943152-92-9
Molecular FormulaC6H7ClF2N2O2S\text{C}_6\text{H}_7\text{ClF}_2\text{N}_2\text{O}_2\text{S}
Molecular Weight244.64 g/mol
SMILESCC1=NN(C(=C1C(F)F)S(=O)(=O)Cl)C
InChI KeyBFWLECPLJSFUNS-UHFFFAOYSA-N

Note on CAS Number Discrepancy: Two distinct CAS numbers are associated with this compound, likely due to registry variations across databases or isomerism. Both entries share identical molecular formulas, suggesting structural similarity .

Structural Analysis

The pyrazole ring features nitrogen atoms at positions 1 and 2, with substituents at positions 3 (difluoromethyl), 4 (methyl), and 5 (sulfonyl chloride). The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) enhances electrophilicity, making the compound reactive toward nucleophiles like amines and alcohols. The difluoromethyl group (CF2H-\text{CF}_2\text{H}) contributes to metabolic stability and lipophilicity, traits valuable in drug design .

Physical and Chemical Properties

Experimental and predicted properties are summarized below:

PropertyValueSource
Boiling Point293.9 ± 40.0 °C (predicted)
Density1.63 ± 0.1 g/cm³ (predicted)
pKa-5.18 ± 0.19 (predicted)
SolubilityNot available

The low pKa indicates strong acidity, likely due to the sulfonyl chloride group. Solubility data remains uncharacterized, highlighting a research gap .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via functionalization of pyrazole precursors. A patent (WO2014120397A1) outlines a related methodology for pyrazole derivatives :

  • Claisen Condensation: Formation of an enolate intermediate from alkyl difluoroacetoacetate.

  • Acidification: Treatment with carbon dioxide to generate the free acid.

  • Coupling Reaction: Reaction with trialkyl orthoformate in acetyl anhydride to yield an alkoxymethylene intermediate.

  • Ring Closure: Reaction with methylhydrazine in a biphasic system (e.g., toluene/water) using weak bases like Na2CO3\text{Na}_2\text{CO}_3 .

For 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride, sulfonation of the pyrazole core using chlorosulfonic acid followed by chlorination may be employed.

Yield and Optimization

The patent reports yields of 75–80% for analogous compounds after fractional distillation . Key optimization factors include:

  • Temperature control during ring closure (-20°C to 5°C).

  • Use of saturated aqueous sodium chloride to separate organic phases .

Applications in Research and Industry

Pharmaceutical Chemistry

Sulfonyl chlorides are pivotal in synthesizing sulfonamides, a class of antibiotics and protease inhibitors. The difluoromethyl group may enhance blood-brain barrier penetration, making this compound a candidate for central nervous system-targeted drugs.

Agrochemical Development

In agrochemicals, the compound serves as a precursor for sulfonylurea herbicides. These inhibit acetolactate synthase, disrupting plant amino acid biosynthesis .

Material Science

The electron-deficient sulfonyl chloride group facilitates polymerization reactions, potentially yielding flame-retardant materials.

Hazard StatementCode
Harmful if swallowedH302
Causes severe skin burnsH314

Source classifies it as hazardous (H302/H314), while Source labels it as an irritant (Xi). This discrepancy may reflect differences in concentration or regulatory frameworks.

Future Research Directions

  • Solubility Profiling: Systematic studies in polar and non-polar solvents.

  • Toxicity Studies: In vivo models to assess ecotoxicological impacts.

  • Process Optimization: Catalytic methods to improve yield and reduce waste .

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